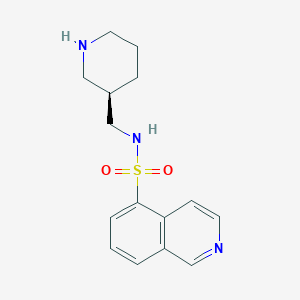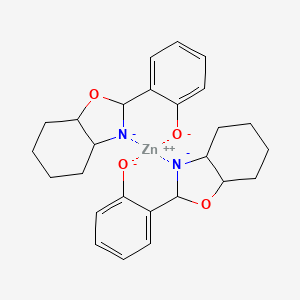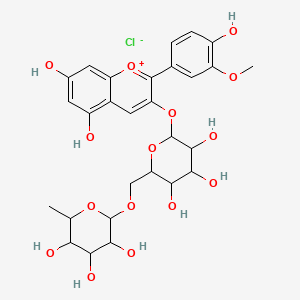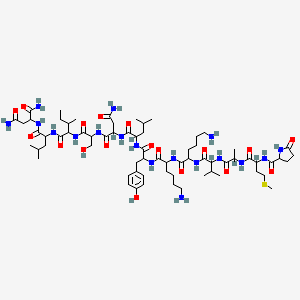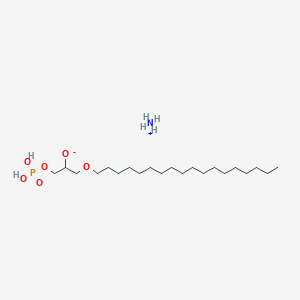
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a type of lysophosphatidic acid (LPA), a class of phospholipids that are water-soluble and play significant roles in cellular signaling . This compound has a glycerol backbone attached via a phosphate group, an aliphatic chain, and a hydroxyl group . It is known for its involvement in various cellular processes, including smooth muscle contraction, cytoskeleton rearrangement, and chemotaxis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) typically involves the esterification of glycerol with octadecanol, followed by phosphorylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phosphate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated systems to maintain precise reaction conditions . The compound is then purified through various chromatographic techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the aliphatic chain, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at the hydroxyl or phosphate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms with modified aliphatic chains, and substituted derivatives with different functional groups .
Scientific Research Applications
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves its interaction with G protein-coupled receptors (GPCRs) . It stimulates various cellular responses, including smooth muscle contraction, cytoskeleton rearrangement, and chemotaxis . The compound also induces neurotransmitter release, cell proliferation, platelet aggregation, and calcium mobilization .
Comparison with Similar Compounds
Similar Compounds
1-Oleyl-2-hydroxy-sn-glycero-3-phosphate: Another LPA analog containing oleic acid at the sn-1 position.
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): A similar compound with sodium as the counterion instead of ammonium.
Uniqueness
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific aliphatic chain length and the presence of the ammonium counterion, which may influence its solubility and interaction with biological membranes .
Properties
IUPAC Name |
azanium;1-octadecoxy-3-phosphonooxypropan-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21H,2-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAHIAWCNQNZFB-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/structure/B12324413.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
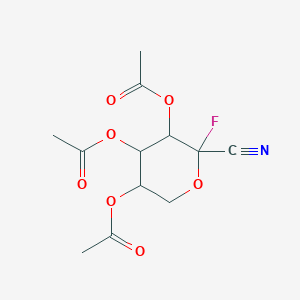
![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12324432.png)
![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

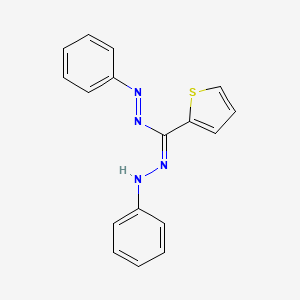
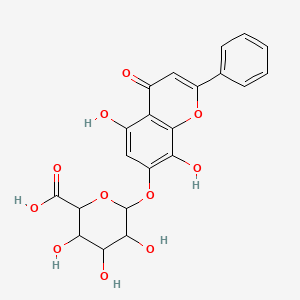
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
